N-(4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Description
N-(4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole-based compounds, a class to which this compound belongs, are known to interact with a variety of biological targets . They have been found to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, anti-HIV, antimalarial, antioxidant, analgesic, anticonvulsant, antidiabetic, and antihypertensive activities .
Mode of Action
They can activate or inhibit biochemical pathways, enzymes, or receptors in biological systems . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for various reactions such as donor-acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Thiazole-based compounds are known to interact with various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Thiazole-based compounds are known to have a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, anti-hiv, antimalarial, antioxidant, analgesic, anticonvulsant, antidiabetic, and antihypertensive effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole-based compounds .
Properties
IUPAC Name |
N-[4-[2-(3-methylbutylamino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-10(2)5-6-16-13(19)8-11-9-22-15(17-11)18-14(20)12-4-3-7-21-12/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGABQGUFJKNAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.